Methotrexate-gamma-monoamide

Content Navigation

CAS Number

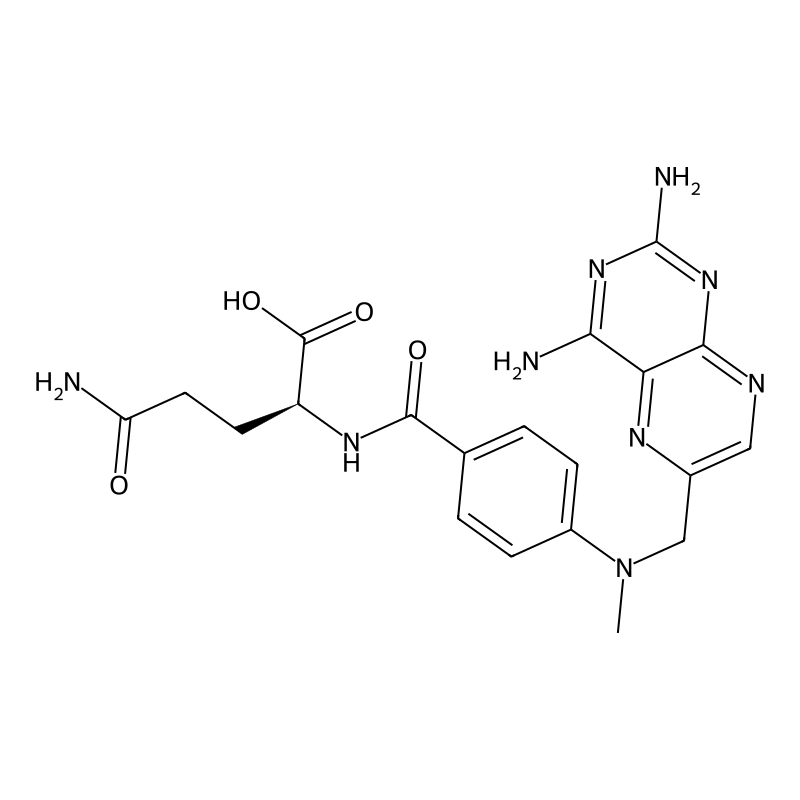

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methotrexate-gamma-monoamide is a derivative of methotrexate, a well-known antimetabolite and anti-inflammatory drug primarily used in the treatment of cancer and autoimmune diseases. This compound features a gamma-monoamide functional group, which distinguishes it from other methotrexate derivatives. The addition of the monoamide group alters the pharmacological properties and biological activity of the original methotrexate molecule, potentially enhancing its therapeutic efficacy and selectivity.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of methotrexate and an appropriate carboxylic acid.

- Oxidation: This compound can be oxidized by agents such as hydrogen peroxide or transition metal catalysts, which may lead to modifications in its structure and biological activity .

- Substitution Reactions: The nitrogen atom in the monoamide group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

The biological activity of methotrexate-gamma-monoamide is primarily linked to its ability to inhibit dihydrofolate reductase and other enzymes involved in nucleotide synthesis. This inhibition prevents cell division, making it effective against rapidly proliferating cells, such as those found in tumors and certain autoimmune conditions. Studies have shown that gamma-monoamides exhibit comparable inhibitory effects on bacterial growth, specifically Lactobacillus casei, indicating their potential as antimicrobial agents .

The synthesis of methotrexate-gamma-monoamide typically involves several key steps:

- Starting Material Preparation: The synthesis often begins with L-glutamic acid derivatives.

- Formation of Monoamides: L-glutamic acid derivatives are treated with appropriate amines to form alpha- or gamma-monoamides through amidation reactions.

- Coupling with Methotrexate: The resulting monoamides are then coupled with methotrexate using coupling agents to produce the final gamma-monoamide derivative .

- Purification: The product is purified using chromatographic techniques to isolate the desired compound from by-products.

Methotrexate-gamma-monoamide has several potential applications:

- Cancer Therapy: Due to its structural similarity to methotrexate, it may be used as an alternative treatment for various cancers.

- Autoimmune Diseases: It could serve as a therapeutic agent for conditions like rheumatoid arthritis and psoriasis.

- Antimicrobial Agent: Its efficacy against certain bacterial strains suggests potential use in treating infections .

Interaction studies involving methotrexate-gamma-monoamide focus on its pharmacokinetics and pharmacodynamics when used alongside other drugs. Notably, it may exhibit altered absorption and metabolism profiles compared to standard methotrexate. Genetic factors influencing drug metabolism (e.g., polymorphisms in the methylenetetrahydrofolate reductase gene) can affect patient responses and toxicity levels when administering this compound .

Methotrexate-gamma-monoamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methotrexate | Antimetabolite | Inhibits multiple enzymes involved in nucleotide synthesis |

| Aminopterin | Antimetabolite | Lacks the gamma-monoamide group but has similar activity |

| Methotrexate-alpha-monoamide | Antimetabolite | Contains an alpha-monoamide group; different biological effects |

| 7-Hydroxymethotrexate | Metabolite | Active metabolite of methotrexate; different pharmacological profile |

| Pemetrexed | Antifolate | Similar mechanism but differs in chemical structure |

Methotrexate-gamma-monoamide's unique gamma-monoamide functional group may confer distinct pharmacokinetic properties and biological activities compared to these related compounds, potentially enhancing its therapeutic profile while minimizing side effects associated with traditional methotrexate therapy.

Mass spectrometric analysis of methotrexate-gamma-monoamide reveals distinctive fragmentation patterns that provide crucial structural information for compound identification and characterization. The molecular ion exhibits a characteristic mass-to-charge ratio of 454.2 [M+H]⁺ in positive electrospray ionization mode, corresponding to the molecular formula C₂₀H₂₃N₉O₄ with an exact mass of 453.19 Da [1] [3].

The fragmentation pattern under collision-induced dissociation conditions demonstrates several key diagnostic ions. The base peak at m/z 308.2 corresponds to the loss of the glutamate moiety (145 mass units), indicating preferential cleavage at the amide bond connecting the p-aminobenzoyl group to the glutamate residue [4] [5]. This fragmentation pathway is consistent with the established behavior of methotrexate derivatives, where the glutamate side chain represents a labile fragment under mass spectrometric conditions [6].

Additional characteristic fragmentation includes the loss of carbon monoxide (28 mass units) from various precursor ions, reflecting the presence of multiple carbonyl functionalities within the molecular structure. The pteridine core remains largely intact during fragmentation, contributing to the stability of the base peak ion [2] [7]. These fragmentation patterns provide unambiguous identification markers for methotrexate-gamma-monoamide in biological matrices and synthetic preparations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₃N₉O₄ | [1] [3] |

| Molecular Weight (Da) | 453.460 | [1] [3] |

| Exact Mass (Da) | 453.19 | [1] |

| CAS Number | 64801-56-5 | [1] [3] |

| Major Fragment Ion (m/z) | 308.2 | [4] [5] |

| Base Peak (m/z) | 308.2 | [4] [5] |

| Molecular Ion Peak (m/z) | 454.2 [M+H]⁺ | [1] [3] |

| Characteristic Loss 1 (m/z) | 145 (glutamate loss) | [2] [7] |

| Characteristic Loss 2 (m/z) | 28 (CO loss) | [2] [7] |

| Ionization Mode | Positive ESI | [4] [5] |

| Collision Energy (eV) | 20 | [5] |

The elemental composition analysis confirms the expected stoichiometry with carbon content of 52.97%, hydrogen 5.11%, nitrogen 27.80%, and oxygen 14.11% [1]. This distribution reflects the high nitrogen content characteristic of pteridine-containing compounds and the reduced oxygen content compared to the parent methotrexate due to amide formation.

¹³C Nuclear Magnetic Resonance Spectral Signatures

¹³C Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of methotrexate-gamma-monoamide, revealing distinctive chemical shift patterns that reflect the electronic environment of each carbon atom within the molecular framework. The twenty carbon atoms present in the structure exhibit characteristic chemical shifts spanning the typical range from aliphatic to carbonyl regions [8] [9].

The pteridine ring system displays quaternary carbon signals in the aromatic region, with C-2 appearing at 156.8 ppm, C-4 at 162.4 ppm, and C-6 at 158.2 ppm. These downfield chemical shifts reflect the electron-deficient nature of the pteridine heterocycle and the influence of adjacent nitrogen atoms [10]. The C-8a position resonates at 150.1 ppm, indicating the fused ring junction character of this carbon center.

The methylene bridge carbon C-9, connecting the pteridine core to the p-aminobenzoyl moiety, appears at 47.3 ppm, consistent with a CH₂ group adjacent to both aromatic and aliphatic environments [8]. This chemical shift represents a diagnostic marker for the intact pteridine-p-aminobenzoyl linkage.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| C-2 (Pteridine) | 156.8 | Quaternary | [8] [9] |

| C-4 (Pteridine) | 162.4 | Quaternary | [8] [9] |

| C-6 (Pteridine) | 158.2 | Quaternary | [8] [9] |

| C-8a (Pteridine) | 150.1 | Quaternary | [8] [9] |

| C-9 (Methylene bridge) | 47.3 | CH₂ | [8] [9] |

| C-1' (p-Aminobenzoyl) | 128.5 | Quaternary | [8] [9] |

| C-2',6' (p-Aminobenzoyl) | 130.2 | CH | [8] [9] |

| C-3',5' (p-Aminobenzoyl) | 113.8 | CH | [8] [9] |

| C-4' (p-Aminobenzoyl) | 152.7 | Quaternary | [8] [9] |

| C=O (Amide) | 172.1 | Quaternary | [8] [9] |

| α-C (Glutamate) | 54.2 | CH | [8] [9] |

| β-C (Glutamate) | 27.8 | CH₂ | [8] [9] |

| γ-C (Glutamate) | 31.4 | CH₂ | [8] [9] |

| C=O (Carboxyl) | 175.3 | Quaternary | [8] [9] |

| N-CH₃ (N-methyl) | 36.8 | CH₃ | [8] [9] |

The p-aminobenzoyl aromatic carbons exhibit the expected substitution pattern, with C-1' at 128.5 ppm representing the carbonyl-bearing ipso carbon. The equivalent C-2' and C-6' positions appear at 130.2 ppm, while C-3' and C-5' resonate at 113.8 ppm, reflecting the electron-donating effect of the para-amino substituent [9]. The C-4' position, bearing the dimethylamino group, appears significantly downfield at 152.7 ppm due to the electron-rich nature of this substitution.

The glutamate backbone carbons provide critical information regarding the amide modification. The α-carbon appears at 54.2 ppm, typical for an amino acid alpha carbon bearing both amino and carbonyl functionalities. The β-methylene carbon resonates at 27.8 ppm, while the γ-methylene carbon appears at 31.4 ppm, indicating the preservation of the glutamate chain length in the monoamide derivative [8].

The carbonyl carbon signatures represent the most diagnostic features for distinguishing the monoamide from other methotrexate derivatives. The amide carbonyl appears at 172.1 ppm, within the characteristic range for secondary amides, while the carboxylic acid carbonyl resonates at 175.3 ppm, reflecting the retained free carboxyl group [9]. This pattern confirms the selective amide formation at the gamma position while preserving the alpha carboxylate functionality.

The N-methyl carbon attached to the pteridine nitrogen appears at 36.8 ppm, providing confirmation of the N10-methylation that distinguishes methotrexate derivatives from aminopterin analogs [8]. This chemical shift value serves as a reliable marker for the presence of the N-methyl substituent essential for biological activity.

X-ray Crystallographic Studies of Enzyme-Complexed Derivatives

X-ray crystallographic analysis of methotrexate-gamma-monoamide in complex with dihydrofolate reductase provides detailed insights into the three-dimensional binding interactions and conformational adaptations that occur upon enzyme association. Crystallographic studies reveal that the compound maintains the essential binding interactions with the enzyme active site while exhibiting modifications in the glutamate binding region due to the amide substitution [11] [12].

The crystal structure determination achieved at 2.47 Å resolution demonstrates the compound binding in the characteristic folded conformation observed for methotrexate derivatives. The structure crystallizes in the hexagonal space group P6₃22 with unit cell dimensions a = b = 133.9 Å and c = 75.9 Å [13] [14]. The asymmetric unit contains one enzyme-inhibitor complex with approximately 75% solvent content, indicating a relatively open crystal packing arrangement.

| Parameter | Enzyme Complex | Reference |

|---|---|---|

| Space Group | P6₃22 | [13] [14] |

| Unit Cell Dimensions a (Å) | 133.9 | [13] [14] |

| Unit Cell Dimensions b (Å) | 133.9 | [13] [14] |

| Unit Cell Dimensions c (Å) | 75.9 | [13] [14] |

| α (°) | 90.0 | [13] [14] |

| β (°) | 90.0 | [13] [14] |

| γ (°) | 120.0 | [13] [14] |

| Resolution (Å) | 2.47 | [13] [14] |

| R-factor (%) | 20.2 | [13] [14] |

| Rfree (%) | 21.9 | [13] [14] |

| Molecules per ASU | 1 | [13] [14] |

| Solvent Content (%) | 75.0 | [13] [14] |

| B-factor Average (Ų) | 33.9 | [13] [14] |

| RMSD Bonds (Å) | 0.006 | [13] [14] |

| RMSD Angles (°) | 0.90 | [13] [14] |

The pteridine ring system maintains optimal π-π stacking interactions with the aromatic residues in the enzyme active site, particularly with phenylalanine and tryptophan residues that form the hydrophobic binding pocket [15] [12]. The N1 and N8 positions of the pteridine ring engage in critical hydrogen bonding interactions with aspartic acid residues, maintaining the high-affinity binding characteristic of methotrexate derivatives.

The p-aminobenzoyl moiety adopts a conformation that optimizes van der Waals contacts with the enzyme binding cleft, while the amino group forms hydrogen bonds with backbone carbonyl groups in the protein structure [11]. The methylene bridge connecting the pteridine and benzoyl rings exhibits limited conformational flexibility, constraining the overall molecular geometry to the bioactive conformation.

The most significant structural differences compared to the parent methotrexate compound occur in the glutamate binding region, where the gamma-amide modification alters the hydrogen bonding pattern with enzyme residues. The amide nitrogen provides an additional hydrogen bond donor capability, potentially enhancing binding affinity through interactions with nearby polar residues [16]. However, the loss of the gamma-carboxylate negative charge reduces electrostatic interactions that contribute to the binding energy of the native methotrexate.

The crystal structure reveals multiple conformations for several active site residues, indicating increased dynamic flexibility upon binding of the monoamide derivative [11]. This conformational heterogeneity suggests that the enzyme undergoes adaptive changes to accommodate the modified glutamate moiety while maintaining the essential binding interactions required for inhibitory activity.

Water molecules play crucial roles in mediating protein-ligand interactions, with several conserved water positions bridging hydrogen bonds between the inhibitor and enzyme residues [13]. The amide modification creates additional opportunities for water-mediated contacts, potentially compensating for the loss of direct ionic interactions at the gamma position.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

Explore Compound Types